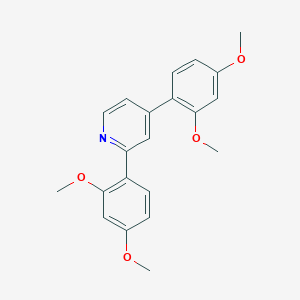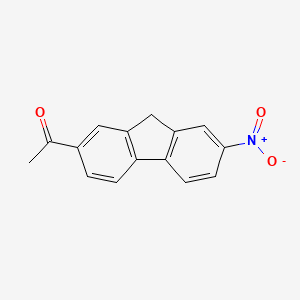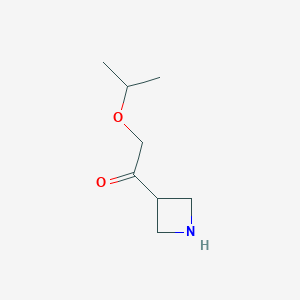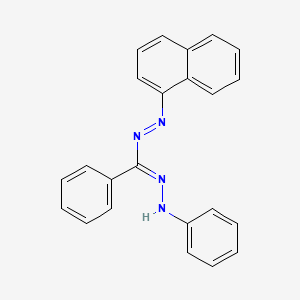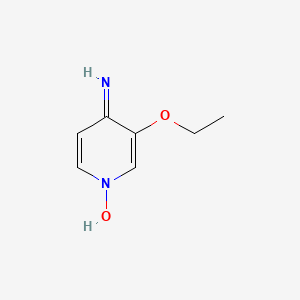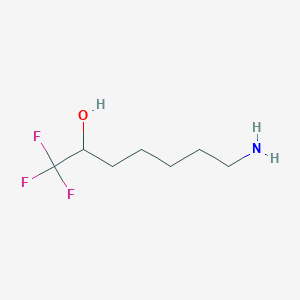
7-Amino-1,1,1-trifluoroheptan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-1,1,1-trifluoroheptan-2-ol is an organic compound with the molecular formula C7H14F3NO and a molecular weight of 185.19 g/mol . It is primarily used in proteomics research and is known for its unique structural properties, which include the presence of both an amino group and a trifluoromethyl group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1,1,1-trifluoroheptan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 7-bromo-1,1,1-trifluoroheptan-2-one with ammonia or an amine under controlled conditions to introduce the amino group . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
7-Amino-1,1,1-trifluoroheptan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
7-Amino-1,1,1-trifluoroheptan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Amino-1,1,1-trifluoroheptan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins . These interactions can modulate biological pathways and processes, making the compound valuable for research and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
7-Amino-1,1,1-trifluoroheptan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-Amino-1,1,1-trifluoropropan-2-ol: Shorter carbon chain but similar functional groups.
Uniqueness
7-Amino-1,1,1-trifluoroheptan-2-ol is unique due to its combination of an amino group and a trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in proteomics research and other scientific applications .
Propiedades
Fórmula molecular |
C7H14F3NO |
|---|---|
Peso molecular |
185.19 g/mol |
Nombre IUPAC |
7-amino-1,1,1-trifluoroheptan-2-ol |
InChI |
InChI=1S/C7H14F3NO/c8-7(9,10)6(12)4-2-1-3-5-11/h6,12H,1-5,11H2 |
Clave InChI |
RLBKCAFTEJZRFX-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(C(F)(F)F)O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1R)-1-aminoethyl]-N-(2-furylmethyl)benzenesulfonamide](/img/structure/B13147811.png)

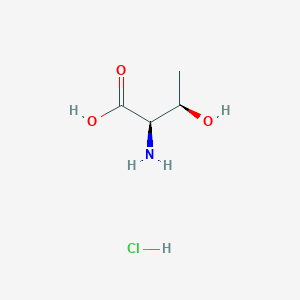


![1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine](/img/structure/B13147827.png)

![N-([1,1'-Biphenyl]-4-yl)-4'-vinyl-[1,1'-biphenyl]-4-amine](/img/structure/B13147856.png)
